molecular formula C12H18BNO3 B582521 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309601-77-1

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B582521
CAS No.: 1309601-77-1
M. Wt: 235.09
InChI Key: QUCFIMUSDWSHMN-UHFFFAOYSA-N
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Description

“5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and methoxy groups . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound has been studied using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

Boronic acid compounds, such as this one, are usually used to protect diols. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds similar to 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and studied for their crystal structures. Using techniques like FTIR, NMR spectroscopy, and X-ray diffraction, these compounds are analyzed for their molecular structure, conformation, and physicochemical properties (Huang et al., 2021).

Isotope-labeled Compound Synthesis

  • The compound has been used in the synthesis of isotope-labeled compounds, such as HSP90 inhibitors. These syntheses involve multi-step processes and are significant for developing labeled compounds for research and therapeutic applications (Plesescu et al., 2014).

Medicinal Chemistry

  • Derivatives of this compound are utilized in medicinal chemistry. For instance, they are used in developing compounds for potential cancer treatments, demonstrating the compound's versatility in synthesizing biologically active molecules (Wang et al., 2015).

Fluorescence Probes

  • Boronate ester fluorescence probes using derivatives of this compound have been synthesized for detecting hydrogen peroxide. These probes are vital in studying oxidative stress and biological signaling (Lampard et al., 2018).

Organometallic Chemistry

  • In the field of organometallic chemistry, derivatives of this compound are used in palladium-catalyzed reactions. These reactions are crucial in synthesizing complex organic molecules and materials (Nyamato et al., 2015).

Polymer Synthesis

  • Compounds similar to this compound are employed in polymer synthesis. This application demonstrates the compound's utility in creating novel materials with specific properties (Welterlich et al., 2012).

Mechanism of Action

Target of Action

The primary target of 5-Methoxypyridine-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new Pd–C bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The molecular and cellular effects of the compound’s action include the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This results in the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound is incompatible with oxidizing agents, air, and heat . It is recommended to be stored in a refrigerated environment (2-4°C) to maintain its stability .

Safety and Hazards

The compound is classified as Eye Irritant 2 and Skin Irritant 2. It has a flash point of 102.2 °C .

Future Directions

Due to its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . Future research may focus on its potential applications in these fields.

Properties

IUPAC Name

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-6-9(15-5)8-14-10/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCFIMUSDWSHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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